3-Decynoic acid

Description

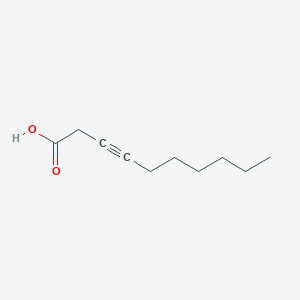

3-Decynoic acid (CAS 27007-78-9) is a medium-chain fatty acid with a terminal triple bond at the third carbon (C3). Its molecular formula is C₁₀H₁₆O₂, with a molecular weight of 168.23 g/mol and a melting point of 35.5–38.0°C . It is synthesized via chromate-catalyzed periodate oxidation of 3-decynol or through coupling reactions with thiols like N-acetylcysteamine (NAC) using dicyclohexylcarbodiimide (DCC) .

This compound is notable for its role as a precursor to mechanism-based enzyme inhibitors. While this compound itself lacks direct enzymatic inhibitory activity, its derivatives—particularly thioesters like 3-decynoyl-N-acetylcysteamine—are potent inhibitors of fatty acid biosynthesis enzymes such as hydroxydecanoyl thioester dehydrase (FabA) .

Properties

CAS No. |

27007-78-9 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

dec-3-ynoic acid |

InChI |

InChI=1S/C10H16O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-6,9H2,1H3,(H,11,12) |

InChI Key |

KIZIQHLTPZNNRL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC#CCC(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Chemical Reactions of 3-Decynoic Acid

This compound (CAS 27007-78-9, C₁₀H₁₆O₂) is a carboxylic acid with a 10-carbon chain containing a triple bond at the β-γ position. Its chemical reactivity stems from both its carboxylic acid functional group and the alkyne moiety. Below is a detailed analysis of its key reactions, supported by experimental data and research findings.

Neutralization Reactions with Bases

Like other carboxylic acids, this compound reacts with strong bases (e.g., NaOH) to form salts and water:

With weaker bases like sodium bicarbonate (), it produces carbon dioxide gas:

These reactions highlight its acidic nature (pKa ~5 for carboxylic acids) .

Enzymatic Reactions with Dehydratases

FabA and FabZ Inhibition

this compound analogues are potent inhibitors of bacterial dehydratases such as FabA (fatty acid synthase) and FabZ (3-hydroxyacyl-ACP dehydratase). These enzymes catalyze dehydration steps in fatty acid biosynthesis.

-

FabA Inhibition :

Mechanism-based inactivation occurs via α-proton abstraction, forming an electrophilic allene intermediate that reacts with active-site histidine residues. Substitution of the thioester linkage with ester/amide groups reduces inhibition, emphasizing the role of the alkyne moiety . -

FabZ Interaction :

Covalent complex formation with FabZ occurs when this compound is loaded onto ACP (acyl carrier protein). This interaction is critical in fatty acid elongation pathways .

β-Lactone Formation

While not directly studied for this compound, related diyne substrates (e.g., 2-(1-octynyl)-3-hydroxy-4-decynoic acid) undergo β-lactone formation catalyzed by enzymes like OleC . This suggests that this compound’s alkyne moiety may participate in cyclization reactions under specific conditions .

Neutralization Reaction Parameters

| Base | Products | References |

|---|---|---|

| Sodium salt, water | ||

| Sodium salt, water, |

Enzymatic Inhibition Data

| Enzyme | IC₅₀ (μM) | Kinetic Parameters | References |

|---|---|---|---|

| FabA | 5.6–7.8 | | |

| FabZ | N/A | Covalent complex formation |

Antibacterial Development

This compound analogues exhibit antimicrobial activity by targeting dehydratases in bacterial fatty acid synthesis. For example, probe 3b shows MIC values comparable to known inhibitors (e.g., 501 μM) .

Proteomic Studies

Fluorescent probes derived from this compound (e.g., 3b ) enable selective labeling of dehydratases in bacterial proteomes, demonstrating low cross-reactivity .

Comparison with Similar Compounds

3-Decynoic Acid vs. 2,3-Decadienoic Acid (Allene Derivative)

The enzymatic inactivity of this compound contrasts with its isomerized product, 2,3-decadienoic acid (an allene), which inhibits FabA. Key differences include:

Key Insight: The allene's conjugated system enables covalent modification of FabA, whereas the triple bond in this compound is inert unless enzymatically transformed .

This compound vs. Thioester Derivatives

Thioester derivatives (e.g., 3-decynoyl-NAC) exhibit enhanced inhibitory potency due to their mimicry of natural enzyme substrates:

Key Insight: The thioester linkage in 3-decynoyl-NAC lowers the pKa of the α-proton, facilitating enzymatic activation and subsequent histidine alkylation .

This compound vs. Unsaturated Analogues (e.g., 3-Decenoic Acid)

Compared to unsaturated analogues like 3-decenoic acid (C=C at C3), structural differences dictate distinct biochemical interactions:

Key Insight: The triple bond in this compound introduces strain and reactivity absent in its unsaturated counterpart, enabling unique applications in enzyme inhibition .

Enzyme Inhibition Mechanisms

- FabA Inhibition: 3-Decynoyl-NAC inhibits FabA at 10⁻⁵ M by forming a covalent adduct with His48, as shown in crystallographic studies .

- Role of pKa : Thioester derivatives (pKa ~4.5–5) are more effective than oxoesters (pKa ~6–7) due to easier deprotonation and enzymatic activation .

Q & A

Q. How can researchers investigate the mechanistic role of this compound in bacterial fatty acid biosynthesis?

- Methodological Answer : Employ in vitro binding assays with FabR repressor proteins to study interactions. Use isothermal titration calorimetry (ITC) to measure binding affinity and X-ray crystallography to resolve structural complexes. Compare results with computational docking simulations to validate mechanistic hypotheses .

Q. What strategies are effective for resolving contradictions in reported biological effects of this compound across studies?

- Methodological Answer : Conduct meta-analyses to identify variables such as dosage, solvent systems, or model organisms that may explain discrepancies. Replicate conflicting experiments under controlled conditions, prioritizing in vitro over in vivo systems to isolate confounding factors. Use statistical tools like cluster analysis to categorize data patterns .

Q. How does this compound modulate lipid metabolism in eukaryotic systems, and what experimental designs can validate these interactions?

- Methodological Answer : Use lipidomic profiling (LC-MS/MS) to track changes in fatty acid composition in cell cultures treated with this compound. Combine CRISPR-Cas9 knockout models (e.g., targeting FASN or ACC genes) to assess pathway-specific effects. Validate findings with isotopic tracing (e.g., ¹³C-labeled substrates) .

Q. What methodologies are recommended for studying this compound as a potential inhibitor of microbial biofilms?

- Methodological Answer : Employ microtiter plate assays with crystal violet staining to quantify biofilm biomass. Use confocal microscopy with live/dead staining to assess bacterial viability. Pair these with transcriptomic analysis (RNA-seq) to identify genes regulated by this compound exposure .

Q. How can researchers design experiments to evaluate the environmental persistence of this compound?

- Methodological Answer : Conduct biodegradation studies using OECD 301 guidelines, monitoring compound degradation via GC-MS. Assess photolytic stability under simulated sunlight (Xenon arc lamp) and analyze hydrolysis rates at varying pH levels. Include controls with known persistent compounds for comparative analysis .

Data Analysis and Reproducibility

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare group means. For high-throughput data, employ machine learning algorithms (random forests) to identify critical toxicity thresholds .

Q. How can researchers ensure reproducibility when replicating this compound synthesis protocols?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.